2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a benzoyl group, a methoxy group, an oxoquinoline moiety, and a chlorophenylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Oxoquinoline Core: The oxoquinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Chlorophenylacetamide Moiety: This can be achieved by reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzoyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxoquinoline moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenylacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
- 2-(3-benzoyl-6-methoxyquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide is unique due to the presence of both the benzoyl and methoxy groups on the oxoquinoline core, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H22ClN2O4, with a molecular weight of approximately 442.5 g/mol. The compound features a quinoline core, which is known for its pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C26H22ClN2O4 |
Molecular Weight | 442.5 g/mol |
CAS Number | 902278-59-5 |
Structure | Chemical Structure |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline can induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival .
Case Study:
A study investigating the cytotoxic effects of related quinoline derivatives demonstrated that certain compounds exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .
Mechanism of Action:
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in regulating inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties as well. Quinoline derivatives have been reported to exhibit activity against various bacterial strains and fungi .
Research Findings:
In a comparative study, several quinoline-based compounds showed varying degrees of antimicrobial efficacy, with some demonstrating MIC values lower than conventional antibiotics .
The synthesis of this compound typically involves multi-step organic reactions including acylation and oxidation processes. The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of biological pathways .
Properties
IUPAC Name |
2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-32-19-11-12-22-20(13-19)25(31)21(24(30)16-5-3-2-4-6-16)14-28(22)15-23(29)27-18-9-7-17(26)8-10-18/h2-14H,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAGDBABIZNGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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